

Stachydrine Hydrochloride: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stachydrine hydrochloride*

Cat. No.: B7821205

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of **stachydrine hydrochloride** in various in vitro experimental settings. The information is intended to assist researchers in designing and executing robust and reproducible studies to investigate the biological activities of this compound.

Compound Information

Stachydrine hydrochloride is a quaternary ammonium compound, an alkaloid that has been isolated from various plants, including those of the *Stachys* genus and *Leonurus japonicus* (Motherwort).^{[1][2][3]} It is investigated for a range of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects.^{[4][5][6]}

Property	Value	Source
Synonyms	(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate hydrochloride, Proline betaine hydrochloride	[1]
CAS Number	4136-37-2	[1] [2] [3] [7]
Molecular Formula	C ₇ H ₁₃ NO ₂ ·HCl	[1] [2] [7]
Molecular Weight	179.64 g/mol	[1] [2] [7]
Appearance	White to light reddish-yellow crystalline solid	[1]
Purity	≥95% - 98%	[1] [3] [7] [8]
Melting Point	222-225°C	[2] [9]

Solubility and Stock Solution Preparation

Proper dissolution and storage of **stachydrine hydrochloride** are critical for obtaining reliable and reproducible experimental results.

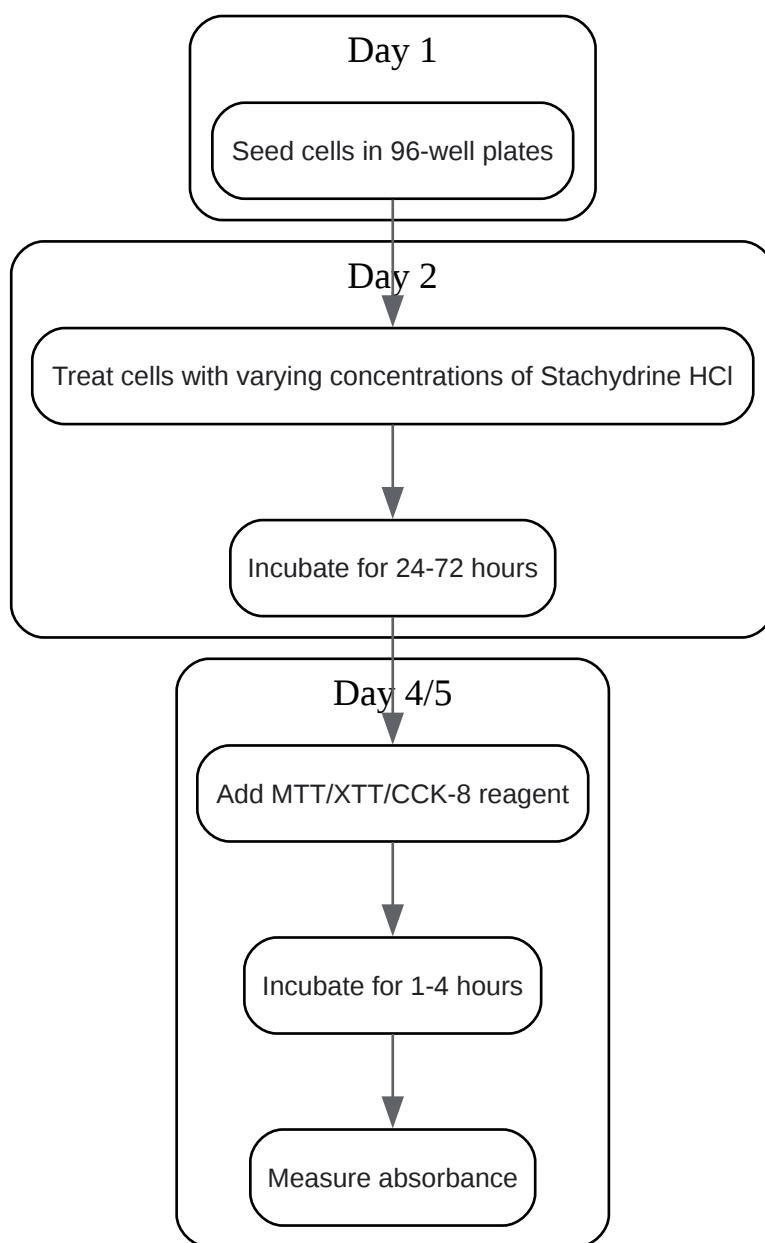
Solvent	Solubility	Notes
Water	Soluble	[1] [9]
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL	Aqueous solutions are not recommended for storage beyond one day. [8] [10]
Dimethyl Sulfoxide (DMSO)	~15-50 mg/mL	[8] [10] [11] Using fresh DMSO is recommended as absorbed moisture can reduce solubility. [12]
Ethanol	~10 mg/mL	[8] [10]

Protocol for Stock Solution Preparation (100 mM in DMSO)

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh the desired amount of **stachydrine hydrochloride** powder using a calibrated analytical balance. For 1 mL of a 100 mM stock solution, you will need 17.96 mg of **stachydrine hydrochloride** (Molecular Weight: 179.64).
- Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO. For a 100 mM stock, add 1 mL of DMSO to 17.96 mg of the compound.
- Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C.[13]

In Vitro Experimental Parameters

The effective concentration of **stachydrine hydrochloride** can vary significantly depending on the cell type and the biological endpoint being investigated. The following table summarizes concentrations used in published studies.


Cell Line	Assay Type	Effective Concentration Range	Incubation Time	Reference
MCF-7 & T47D (Breast Cancer)	Cell Proliferation (CCK-8/XTT)	50 μ M - 1000 μ M	24 - 48 hours	[14]
MCF-7 & T47D (Breast Cancer)	Apoptosis & Cell Cycle Analysis	500 μ M - 1000 μ M	24 - 48 hours	[14]
Endothelial Cells (High Glucose Model)	Cell Proliferation (XTT)	0.1 mM (100 μ M)	up to 72 hours	[12]
HepG2 (Hepatocellular Carcinoma)	Migration & Invasion Assay	Not specified, dose-dependent	Not specified	
Chronic Myeloid Leukemia (CML) cell lines (K562, KCL22, etc.)	Proliferation Assay	20 μ M - 80 μ M	72 hours	[15]
H9c2 (Cardiomyocytes)	Autophagy Inhibition	Not specified	Not specified	[12]
Neonatal Rat Cardiomyocytes	Hypertrophy Model	Not specified	Not specified	[14]

Experimental Protocols

Cell Proliferation Assay (MTT/XTT/CCK-8)

This protocol provides a general framework for assessing the effect of **stachydrine hydrochloride** on cell viability and proliferation.

Workflow for Cell Proliferation Assay

[Click to download full resolution via product page](#)

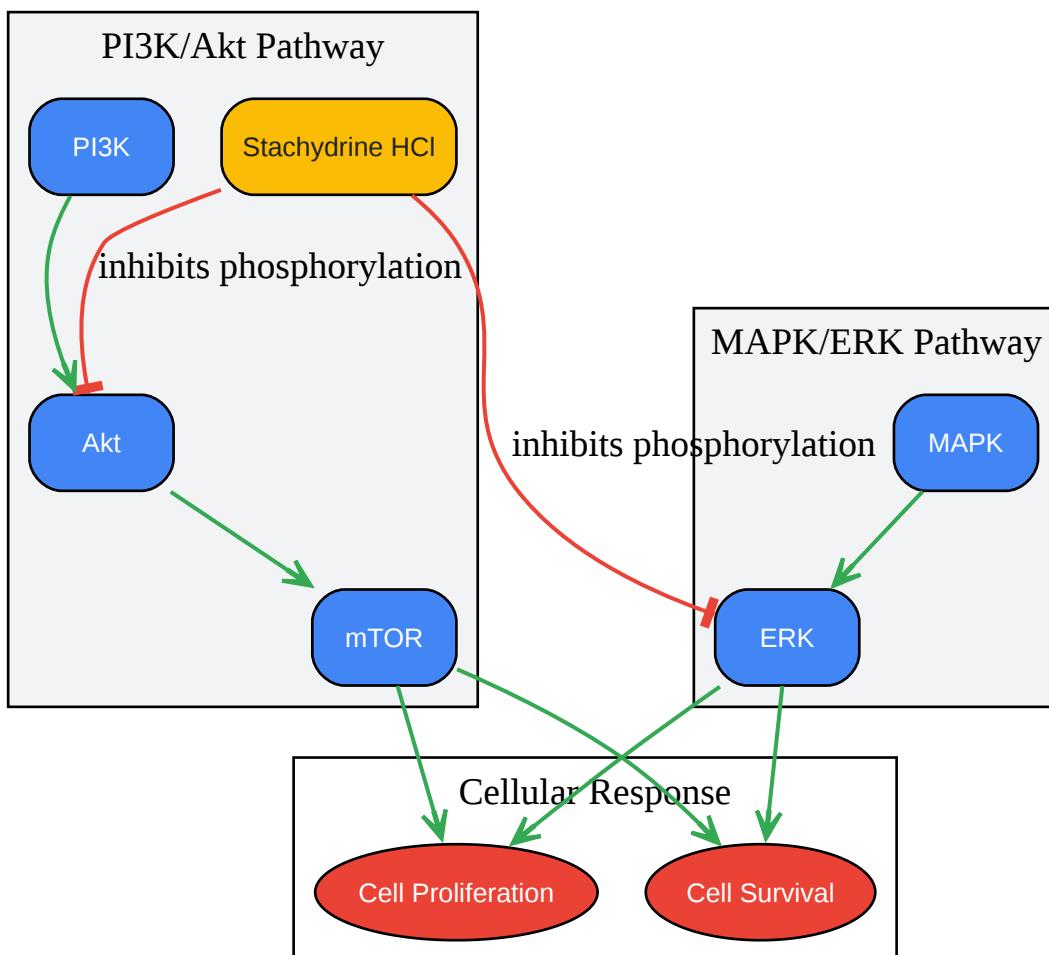
Caption: Workflow for a typical cell proliferation assay.

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4,000 cells/well for endothelial cells) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[\[12\]](#)

- Compound Preparation: Prepare serial dilutions of **stachydrine hydrochloride** in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).
- Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of **stachydrine hydrochloride**. Include vehicle-only controls.
- Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
- Reagent Addition: Add the viability reagent (e.g., MTT, XTT, or CCK-8) to each well according to the manufacturer's instructions.
- Final Incubation: Incubate the plate for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by **stachydrine hydrochloride** using flow cytometry.

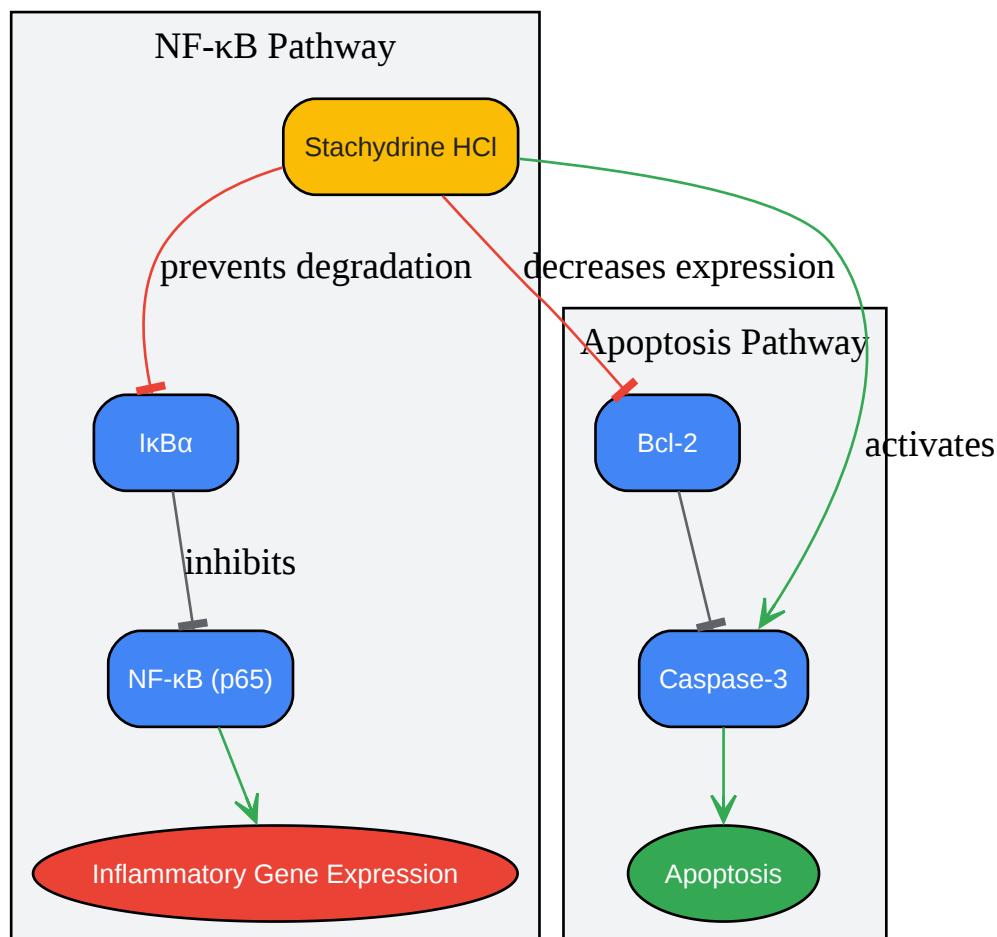

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of **stachydrine hydrochloride** for the specified time.
- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathways Modulated by Stachydrine

Stachydrine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.[4][16][17][18]

Inhibition of Pro-Survival and Proliferative Pathways



[Click to download full resolution via product page](#)

Caption: Stachydrine's inhibition of PI3K/Akt and MAPK/ERK pathways.

Stachydrine has been observed to inhibit the phosphorylation of Akt and ERK, key components of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, respectively.[4][12] These pathways are crucial for promoting cell proliferation and survival, and their inhibition can lead to anti-cancer effects.[19]

Modulation of Inflammatory and Apoptotic Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Stachydrine hydrochloride | 4136-37-2 | FS14831 [biosynth.com]
- 3. CAS 4136-37-2 | Stachydrine hydrochloride [phytopurify.com]
- 4. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel stachydrine derivatives as potent neuroprotective agents for cerebral ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. STACHYDRINE HYDROCHLORIDE | 4136-37-2 [amp.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Stachydrine Hydrochloride | NF-κB | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Stachydrine is effective and selective against blast phase chronic myeloid leukaemia through inhibition of multiple receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Stachydrine inhibits TGF-β1-induced epithelial-mesenchymal transition in hepatocellular carcinoma cells through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stachydrine Hydrochloride: Application Notes and Protocols for In Vitro Experiments]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7821205#stachydrine-hydrochloride-preparation-for-in-vitro-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com